1-{1,4-Dioxaspiro[4.5]decan-8-YL}propan-2-one
Description
1-{1,4-Dioxaspiro[4.5]decan-8-YL}propan-2-one (CAS: 1378821-61-4) is a ketone-functionalized spirocyclic compound with the molecular formula C₁₁H₁₈O₃ and a molecular weight of 198.26 g/mol . Its structure comprises a 1,4-dioxaspiro[4.5]decane moiety fused to a propan-2-one group at the 8-position. This spirocyclic architecture imparts conformational rigidity, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound is commercially available but requires specialized handling due to its reactivity in ketone-specific transformations .
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-(1,4-dioxaspiro[4.5]decan-8-yl)propan-2-one |
InChI |
InChI=1S/C11H18O3/c1-9(12)8-10-2-4-11(5-3-10)13-6-7-14-11/h10H,2-8H2,1H3 |
InChI Key |
BCVCTUYQGKCZQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1CCC2(CC1)OCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1,4-Dioxaspiro[4.5]decan-8-YL}propan-2-one typically involves the reaction of 1,4-cyclohexanedione with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a ketal intermediate, which is then subjected to further reactions to form the spirocyclic structure. The reaction conditions often include heating the mixture to around 110-132°C for several hours, followed by purification steps such as recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize by-products and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-{1,4-Dioxaspiro[4.5]decan-8-YL}propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, where different nucleophiles can replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
1-{1,4-Dioxaspiro[4.5]decan-8-YL}propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins
Mechanism of Action
The mechanism by which 1-{1,4-Dioxaspiro[4.5]decan-8-YL}propan-2-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, leading to changes in cellular processes. The spirocyclic structure allows for unique interactions with proteins and other biomolecules, which can modulate their activity and function .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes critical structural and functional differences between the target compound and its analogs:
Physicochemical Properties
- Polarity: The dioxaspiro ring increases polarity compared to mono-oxygenated analogs (e.g., oxaspiro derivatives) .
- Stability : Ketones (target compound) are more stable toward nucleophiles than aldehydes (acetaldehyde analog) but less than esters (e.g., ethyl acrylate derivatives) .
- Solubility : Imidazole and azaspiro derivatives show improved aqueous solubility due to hydrogen-bonding capabilities .
Biological Activity
1-{1,4-Dioxaspiro[4.5]decan-8-YL}propan-2-one, also known as 1,4-dioxaspiro[4.5]decan-8-one, is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of organic compounds known as terpene lactones , which are characterized by their cyclic structures and diverse biological functions.
- Molecular Formula : C₈H₁₂O₃
- Molecular Weight : 156.18 g/mol
- Melting Point : 70°C to 74°C
- Appearance : White to beige crystalline powder
Biological Activity Overview
Recent studies have indicated that 1-{1,4-Dioxaspiro[4.5]decan-8-YL}propan-2-one exhibits several biological activities, particularly in the context of neuropharmacology and receptor interactions.
1. Neuropharmacological Effects
Research has highlighted its role as a 5-HT1A receptor agonist , which is significant for its implications in treating mood disorders and anxiety. For instance, a study found that derivatives of this compound demonstrated moderate selectivity towards the 5-HT1A receptor compared to α1 adrenoceptors, indicating potential therapeutic applications in neuroprotection and analgesia .
| Compound | pD2 Value | Selectivity (5-HT1A/α1A) | LD50 (mg/kg) |
|---|---|---|---|
| 1-{1,4-Dioxaspiro[4.5]decan-8-YL}propan-2-one | 8.61 | 18 | 640 |
2. Toxicity Profile
The toxicity profile of the compound has been evaluated with an estimated LD50 ranging from 600 to 1200 mg/kg in mice after oral administration. This suggests a favorable safety margin for potential therapeutic use .
Study on Receptor Binding Affinity
In a significant study, researchers synthesized various derivatives of the compound to assess their binding affinity and agonistic activity at the 5-HT1A receptor. The study utilized molecular modeling techniques to predict interactions at the receptor level, revealing that certain modifications enhanced receptor affinity while maintaining low toxicity .
Pharmacokinetics and ADMET Properties
The pharmacokinetic properties of the compound were analyzed, showing favorable absorption characteristics with a high human intestinal absorption (HIA) percentage of 100% . The calculated LogP values indicated good lipophilicity, essential for central nervous system penetration .
| Property | Value |
|---|---|
| LogBB | 0.76 |
| LogPS | -1.2 |
| HIA (%) | 100 |
| Volume of Distribution (Vd) | 4.1 l/kg |
| cLogP | 3.24 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
